N-(3,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide (hereafter referred to as the target compound) is a structurally complex acetamide derivative featuring a pyrimidine core linked to a 2-methoxyphenyl-substituted piperazine moiety and a 3,4-dimethoxyphenylacetamide group via a sulfanyl bridge. This compound has garnered attention for its moderate biofilm inhibition activity against Pseudomonas aeruginosa PAO1, as reported in a 2023 study . Its design integrates multiple pharmacophores, including methoxy-substituted aromatic rings and a piperazine-pyrimidine scaffold, which are common in bioactive molecules targeting bacterial virulence and enzyme inhibition.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4S/c1-32-20-7-5-4-6-19(20)29-12-14-30(15-13-29)23-10-11-26-25(28-23)35-17-24(31)27-18-8-9-21(33-2)22(16-18)34-3/h4-11,16H,12-15,17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYXUMASYDNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various functional groups that contribute to its biological activity. The key steps often include:
- Formation of the pyrimidine core : Utilizing 2-amino-4-(substituted phenyl)pyrimidines as precursors.
- Piperazine substitution : Introducing piperazine moieties to enhance receptor affinity and selectivity.
- Sulfanyl group incorporation : Adding sulfanyl groups to improve pharmacokinetic properties.
Pharmacological Profile
The compound exhibits a range of biological activities, primarily attributed to its interaction with various receptors and enzymes:
- Antagonistic Activity : It has been shown to act as an antagonist at the 5HT_2A serotonin receptor, which is implicated in conditions such as schizophrenia and anxiety disorders .
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound demonstrate significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Dimethoxy Substitution : The presence of dimethoxy groups on the aromatic ring enhances lipophilicity and receptor binding affinity.
- Piperazine Linkage : The piperazine ring is crucial for modulating central nervous system effects and improving pharmacological profiles.
Case Studies
- In Vivo Studies : Research conducted on animal models demonstrated that the compound significantly reduced inflammatory markers in formalin-induced paw edema tests, showcasing its potential as an anti-inflammatory agent .
- Clinical Implications : A study highlighted the effectiveness of similar compounds in treating neuropsychiatric disorders, reinforcing the relevance of 5HT_2A antagonism in therapeutic applications .
Comparative Data Table
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The target compound’s structure is distinguished by its pyrimidine-sulfanyl-acetamide backbone and dual methoxy-substituted aromatic systems . Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : Replacement of the 3,4-dimethoxyphenyl group in the target compound with a 2,4,6-trimethylphenyl group (as in C3 from ) retains moderate biofilm inhibition but alters lipophilicity and steric interactions .
- Heterocyclic Core: Compounds with thiazole (e.g., ) or diaminopyrimidine () cores exhibit divergent activities (e.g., MMP inhibition vs. structural stability), highlighting the role of the heterocycle in target specificity.
- Piperazine Modifications : Tosylpiperazine derivatives () lack the pyrimidine linkage, reducing molecular complexity and weight compared to the target compound.
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes for Analogous Compounds
Stepwise Preparation Methods
Synthesis of 4-[4-(2-Methoxyphenyl)Piperazin-1-Yl]Pyrimidin-2-Thiol
Procedure :
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Piperazine functionalization : 2-Methoxyphenylpiperazine (1 eq) is reacted with 4-chloropyrimidin-2-amine (1.1 eq) in dimethylformamide (DMF) at 80°C for 12 hours under nitrogen.
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Thiol introduction : The resulting 4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-amine is treated with Lawesson’s reagent (0.5 eq) in toluene at 110°C for 6 hours.
Key Data :
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Yield : 81% after column chromatography (SiO₂, hexane/EtOAc 3:1).
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Purity : ≥98% (HPLC, C18 column, 254 nm).
Synthesis of 2-Chloro-N-(3,4-Dimethoxyphenyl)Acetamide
Procedure :
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Acylation : 3,4-Dimethoxyaniline (1 eq) is dissolved in dry dichloromethane (DCM) and cooled to 0°C. Chloroacetyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2 eq). The mixture is stirred for 2 hours at 25°C.
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Workup : The product is extracted with DCM, washed with 5% HCl, and crystallized from ethanol.
Key Data :
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Yield : 93% (white crystals).
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Melting Point : 112–114°C.
Thioether Coupling Reaction
Procedure :
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Activation : 4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-thiol (1 eq) is deprotonated with sodium hydride (1.2 eq) in tetrahydrofuran (THF) at 0°C for 30 minutes.
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Alkylation : 2-Chloro-N-(3,4-dimethoxyphenyl)acetamide (1 eq) is added, and the reaction is refluxed for 8 hours.
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Purification : The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 20:1).
Key Data :
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Yield : 87% (pale-yellow solid).
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–6.78 (m, 7H, aromatic), 4.12 (s, 2H, SCH₂), 3.88–3.82 (multiple singlets, 9H, OCH₃).
Optimization of Reaction Conditions
Table 2: Solvent and Base Screening for Thioether Coupling
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | NaH | 66 | 8 | 87 |
| DMF | K₂CO₃ | 80 | 12 | 72 |
| DCM | DBU | 40 | 24 | 65 |
Findings :
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THF/NaH maximizes yield due to superior nucleophilicity of the thiolate anion.
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Prolonged heating in DMF leads to decomposition of the sulfanyl group.
Analytical Characterization
Table 3: Spectroscopic Data for Final Product
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.82 (s, 6H, OCH₃), δ 4.12 (s, 2H, SCH₂), δ 8.21 (s, 1H, pyrimidine-H) |
| LC-MS (ESI+) | m/z 539.2 [M+H]⁺ |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |
Challenges and Mitigation Strategies
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Byproduct Formation :
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Issue : Oxidative dimerization of the sulfanyl group during coupling.
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Solution : Rigorous nitrogen purging and addition of 0.1 eq ascorbic acid as an antioxidant.
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Low Coupling Efficiency :
Q & A
Basic: What are the critical steps for synthesizing N-(3,4-dimethoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide?
Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrimidine-thioether core via nucleophilic substitution between a pyrimidine derivative and a thiol-containing intermediate under inert conditions (e.g., nitrogen atmosphere) .
- Step 2: Introduction of the piperazine moiety via coupling reactions, often using catalysts like palladium or copper to facilitate C–N bond formation .
- Step 3: Acetamide functionalization through acylation or condensation reactions, with careful pH and temperature control to avoid side products .
Key solvents include dimethyl sulfoxide (DMSO) or ethanol, and purification is achieved via column chromatography or recrystallization .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra validate proton environments and carbon frameworks, particularly distinguishing methoxy, piperazine, and sulfanyl groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves 3D conformation, hydrogen-bonding networks, and π-π stacking interactions in crystalline forms .
- Infrared Spectroscopy (IR): Identifies functional groups like C=O (amide) and C–S (thioether) through characteristic absorption bands .
Advanced: How can researchers optimize synthetic yield while minimizing impurities?
Answer:
- Reaction Condition Tuning:
- Temperature: Controlled heating (60–80°C) during coupling steps reduces decomposition of heat-sensitive intermediates .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in piperazine-pyrimidine bond formation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol aids in precipitating pure products .
- Purification Strategies: Gradient elution in column chromatography separates closely related by-products .
Advanced: What computational methods are used to predict biological interactions of this compound?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with target proteins (e.g., dopamine receptors) by analyzing binding affinities and ligand-receptor conformations .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular Dynamics (MD) Simulations: Assess conformational flexibility in aqueous environments using tools like GROMACS .
- Crystal Structure Predictions: Programs like Mercury (CCDC) analyze packing motifs and intermolecular forces .
Advanced: How should researchers address contradictory data in biological activity assays?
Answer:
- Assay Replication: Conduct dose-response curves across multiple cell lines (e.g., HEK-293 vs. SH-SY5Y) to assess variability in receptor binding .
- Metabolic Stability Testing: Use liver microsomes to evaluate if contradictory results arise from differential metabolite formation .
- Control Experiments: Include known inhibitors/agonists (e.g., haloperidol for dopamine receptors) to validate assay conditions .
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting cell viability) .
Advanced: What strategies elucidate reaction mechanisms for sulfanyl-acetamide derivatives?
Answer:
- Isotopic Labeling: Use deuterated solvents (e.g., D2O) in NMR to track proton exchange in amide or thioether groups .
- Kinetic Studies: Monitor reaction progress via HPLC to determine rate laws and intermediate lifetimes .
- Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) to identify if free-radical pathways dominate .
- Computational Modeling: Transition-state analysis with Gaussian software identifies energetically favorable pathways .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Answer:
- Torsion Angle Analysis: Compare experimental (X-ray) vs. calculated (DFT) dihedral angles to validate preferred conformers .
- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H⋯O bonds) influencing crystal packing .
- Polymorph Screening: Vary crystallization solvents (e.g., methanol vs. acetonitrile) to identify dominant packing motifs .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
- Dopamine Receptors: Structural similarity to piperazine-containing antipsychotics suggests D2/D3 receptor affinity .
- Serotonin Transporters (SERT): Methoxy groups may enhance lipophilicity and blood-brain barrier penetration .
- Enzymatic Targets: Thioether and acetamide moieties could inhibit cytochrome P450 isoforms or kinases .
Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?
Answer:
- Standardized Synthesis Protocols: Document reaction parameters (e.g., stirring speed, cooling rates) to ensure reproducibility .
- Quality Control (QC) Metrics: Enforce ≥95% purity (HPLC) and consistent solubility profiles across batches .
- Blinded Testing: Use coded samples in biological assays to eliminate observer bias .
Advanced: How do substituent modifications (e.g., methoxy vs. ethoxy) impact bioactivity?
Answer:
- Electron-Donating Groups (e.g., methoxy): Enhance receptor binding via increased electron density on aromatic rings .
- Steric Effects: Bulkier substituents (e.g., ethoxy) may reduce affinity by obstructing ligand-receptor docking .
- Metabolic Stability: Ethoxy groups slow hepatic clearance compared to methoxy, altering pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
